2-Amino-3,5-dichloro-benzylamine
Description
2-Amino-3,5-dichloro-benzylamine is a substituted benzylamine derivative featuring a benzene ring with chlorine atoms at positions 3 and 5, an amino (-NH2) group at position 2, and a benzylamine (-CH2NH2) moiety. The compound is commercially available, with a listed price of 1,188.00 € for 5g, indicating its specialized use in research or industrial settings .
Properties
IUPAC Name |
2-(aminomethyl)-4,6-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGRHHZYOOWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717017 | |
| Record name | 2-(Aminomethyl)-4,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771580-69-9 | |
| Record name | 2-(Aminomethyl)-4,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dichloro-benzylamine typically involves the following steps:
Nitration: The starting material, 3,5-dichlorotoluene, undergoes nitration to form 3,5-dichloro-2-nitrotoluene.
Reduction: The nitro group in 3,5-dichloro-2-nitrotoluene is reduced to an amino group, resulting in 2-Amino-3,5-dichloro-toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichloro-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted benzylamines, nitroso derivatives, and more complex aromatic compounds .
Scientific Research Applications
2-Amino-3,5-dichloro-benzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-benzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3,5-Dichloroaniline (CAS 626-43-7)
- Molecular Formula : C6H5Cl2N
- Molecular Weight : 162.02 g/mol
- Substituents: Amino group at position 1, chlorine at 3 and 5.
- Key Differences : Lacks the benzylamine side chain, resulting in lower molecular weight and altered reactivity. Primarily used as a precursor in dye and pigment synthesis. Hazards include toxicity, typical of chlorinated anilines .
2,5-Dichloroaniline (CAS 95-82-9)
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 11)
- Molecular Formula : C14H10Cl2N3
- Molecular Weight : 297.16 g/mol
- Substituents : Benzimidazole core with 3,5-dichlorobenzyl group.
- Synthesis: Yielded 47% via nucleophilic substitution in ethanol, with >98% purity. Demonstrates lower yield compared to pyridylmethyl analogs, likely due to electron-withdrawing chlorine groups reducing reactivity .
2-Amino-3,5-dichlorobenzonitrile
- Molecular Formula : C7H4Cl2N2
- Molecular Weight : 203.03 g/mol
- Substituents: Cyano (-CN) group instead of benzylamine.
- Key Differences: The cyano group increases polarity and alters solubility compared to the benzylamine derivative .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility* |
|---|---|---|
| This compound | 205.06 | Moderate in polar solvents |
| 3,5-Dichloroaniline | 162.02 | Low in water |
| 2-Amino-3,5-dichlorobenzonitrile | 203.03 | High in DMSO |
*Inferred from functional groups; benzylamine derivatives typically exhibit moderate polarity, while nitriles are more soluble in aprotic solvents .
Biological Activity
2-Amino-3,5-dichloro-benzylamine is an organic compound with the molecular formula C₇H₈Cl₂N₂. It is characterized by the presence of two chlorine atoms and an amino group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it has shown promising results comparable to clinically used antibiotics. For instance, compounds related to this compound have been evaluated for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating submicromolar activity in some cases .
Anticancer Potential
In addition to its antimicrobial properties, this compound is being explored for its anticancer potential. Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression, such as IKK-alpha and IKK-beta. The most potent inhibitors in related studies have demonstrated significant cellular activity in functional assays .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzylamine | Simple amine without chlorine | Limited biological activity |
| 2-Amino-5-chlorobenzylamine | One chlorine atom | Moderate antimicrobial properties |
| 3,5-Dichloroaniline | Chlorine atoms but lacks benzylamine group | Antimicrobial but less potent than dichloro derivative |
| This compound | Two chlorine atoms and an amino group | Strong antimicrobial and potential anticancer properties |
Uniqueness of this compound
The unique combination of both amino and dichloro substituents on the benzene ring gives this compound distinct chemical reactivity and biological activity compared to its analogues. This uniqueness enhances its potential utility in various applications ranging from pharmaceuticals to agrochemicals.
Study 1: Antimicrobial Efficacy
In a study published in 2022, a series of compounds structurally related to this compound were evaluated for their antibacterial efficacy against gram-positive bacteria and mycobacterial strains. The findings suggested that certain derivatives exhibited higher potency than standard antibiotics like ampicillin and isoniazid .
Study 2: Kinase Inhibition
Another notable study focused on the inhibition of IKK-alpha and IKK-beta by derivatives of this compound. The most potent compounds demonstrated significant selectivity within the IKK family and showed promising cellular activity relevant to cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
